1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole
Overview
Description
1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole is an organic compound characterized by the presence of a pyrrole ring substituted with a 2-fluoro-4-iodophenyl group and two methyl groups at positions 2 and 5
Mechanism of Action
Target of Action
The primary target of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole is the Dual specificity mitogen-activated protein kinase kinase 1 (MEK1) . MEK1 is a key component of the MAPK/ERK pathway, which regulates cell growth and differentiation .
Mode of Action
This inhibition could disrupt the MAPK/ERK signaling pathway, leading to changes in cell proliferation and survival .
Biochemical Pathways
The MAPK/ERK pathway, which MEK1 is a part of, is a critical biochemical pathway affected by this compound . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, controlling cellular activities such as growth, proliferation, differentiation, migration, and apoptosis .
Result of Action
The inhibition of MEK1 by this compound could lead to a decrease in cell proliferation and an increase in programmed cell death or apoptosis . This could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-iodoaniline and 2,5-dimethylpyrrole.
Coupling Reaction: The key step involves a coupling reaction between 2-fluoro-4-iodoaniline and 2,5-dimethylpyrrole. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, under mild conditions.
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., tetrahydrofuran) at elevated temperatures (e.g., 80-100°C) for several hours.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and high yield. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrrole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine-substituted position, using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium azide in dimethylformamide at elevated temperatures (e.g., 60-80°C).
Major Products Formed:
Oxidation: Formation of pyrrole-2,5-dione derivatives.
Reduction: Formation of 1-(2-fluoro-4-aminophenyl)-2,5-dimethyl-1H-pyrrole.
Substitution: Formation of 1-(2-fluoro-4-azidophenyl)-2,5-dimethyl-1H-pyrrole.
Scientific Research Applications
1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Comparison with Similar Compounds
2-Fluoro-4-iodophenyl isocyanate: Shares the 2-fluoro-4-iodophenyl moiety but differs in the functional group attached to the phenyl ring.
Trametinib: Contains a similar 2-fluoro-4-iodophenyl group and is used as a kinase inhibitor in cancer therapy.
Uniqueness: 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring and the presence of both fluorine and iodine atoms on the phenyl ring. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(2-fluoro-4-iodophenyl)-2,5-dimethylpyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FIN/c1-8-3-4-9(2)15(8)12-6-5-10(14)7-11(12)13/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVPUAKFQLQUKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=C(C=C2)I)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571908 | |
Record name | 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217314-30-2 | |
Record name | 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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